molecular formula C6H6FN3O B7810157 5-Fluoronicotinohydrazide CAS No. 701-40-6

5-Fluoronicotinohydrazide

Cat. No.: B7810157
CAS No.: 701-40-6
M. Wt: 155.13 g/mol
InChI Key: XHNFDWWNPYUQOP-UHFFFAOYSA-N
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Description

5-Fluoronicotinohydrazide is a fluorinated nicotinic acid derivative that serves as a versatile building block and key intermediate in organic synthesis and medicinal chemistry research. Its molecular structure, featuring both a hydrazide functional group and a fluorinated pyridine ring, makes it a valuable precursor for the development of novel chemical entities. Researchers utilize this compound primarily in the synthesis of various heterocyclic compounds, including pyrazoles, triazoles, and other nitrogen-containing scaffolds with potential biological activity. The electronegative fluorine atom can significantly influence a molecule's electronic properties, metabolic stability, and bioavailability, making it a key feature in the design of pharmaceutical candidates. The primary research applications of 5-Fluoronicotinohydrazide include its use as a precursor for synthesizing potential anticancer agents, given the established role of fluorinated pyridines in chemotherapeutic drug development. For instance, 5-Fluorouracil (5-FU), a related fluorinated pyrimidine analogue, is a foundational chemotherapeutic agent whose mechanisms of action and clinical strategies are well-documented . Furthermore, this hydrazide is instrumental in creating molecular scaffolds for agrochemical research and materials science. Its hydrazide group allows for facile condensation with aldehydes and ketones to form hydrazones, which can be further cyclized or functionalized. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, using personal protective equipment and working in a well-ventilated fume hood. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Properties

IUPAC Name

5-fluoropyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O/c7-5-1-4(2-9-3-5)6(11)10-8/h1-3H,8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNFDWWNPYUQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325924
Record name 5-Fluoronicotinohydrazide
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Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-40-6
Record name 5-Fluoro-3-pyridinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701-40-6
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Record name NSC 521781
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Record name NSC521781
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Record name 5-Fluoronicotinohydrazide
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Preparation Methods

Reaction Mechanism and Optimization

The hydrazinolysis of esters represents a foundational method for synthesizing nicotinohydrazide derivatives. For 5-fluoronicotinohydrazide, this approach involves reacting ethyl 5-fluoronicotinate with excess hydrazine hydrate under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where hydrazine displaces the ethoxy group to form the hydrazide (Fig. 1).

Key Parameters:

  • Solvent System: Ethanol or 1,4-dioxane is typically employed due to their ability to dissolve both the ester and hydrazine hydrate.

  • Temperature and Duration: Reflux at 80–90°C for 4–6 hours ensures complete conversion, as shorter durations may leave unreacted starting material.

  • Hydrazine Stoichiometry: A 2:1 molar ratio of hydrazine hydrate to ester maximizes yield by driving the reaction to completion.

Yield and Purification

In a representative procedure, ethyl 5-fluoronicotinate (10 mmol) reacted with hydrazine hydrate (20 mmol) in ethanol yielded 5-fluoronicotinohydrazide with a 70–75% isolated yield after recrystallization from ethanol/DMF. Impurities, such as residual ethyl ester or overhydrazinated byproducts, are minimized by controlling reaction time and employing gradient cooling during crystallization.

Catalytic Condensation of 5-Fluoronicotinic Acid with Hydrazine

Titanium-Based Catalysis

A patented method leverages tetra-nn-butoxy titanium as a catalyst to directly condense 5-fluoronicotinic acid with hydrazine. This single-step process avoids intermediate esterification, enhancing atom economy.

Reaction Conditions:

  • Catalyst Loading: 9 mmol of Ti(OBu)4_4 per mole of acid ensures efficient dehydration.

  • Solvent-Free Synthesis: The reaction proceeds neat at 120–140°C, with water removed via azeotropic distillation to shift equilibrium toward product formation.

Performance Metrics

This method achieves yields exceeding 80%, with the crude product requiring only a single recrystallization from 95% ethanol to attain >99% purity. Comparative analysis shows this route outperforms traditional ester hydrazinolysis in both efficiency and scalability (Table 1).

Table 1: Comparative Yields of 5-Fluoronicotinohydrazide Synthesis Routes

MethodStarting MaterialCatalystYield (%)Purity (%)
Ester HydrazinolysisEthyl 5-fluoronicotinateNone70–7595
Catalytic Condensation5-Fluoronicotinic acidTi(OBu)4_480–8699

Alternative Pathways: Hydrazones and Cyclocondensation

Cyclocondensation to Heterocycles

5-Fluoronicotinohydrazide serves as a precursor for pyrazole and triazole derivatives. In one protocol, reaction with acetylacetone in ethanol forms a pyrazole ring via cyclocondensation, though this diverts the hydrazide from its isolated form. Such methods underscore the compound’s versatility but are tangential to its primary synthesis.

Mechanistic Insights and Side Reactions

Competing Pathways in Hydrazinolysis

Excess hydrazine or prolonged heating may lead to over-substitution, generating bis-hydrazides or hydrolyzed products. For example, extending reflux beyond 6 hours in ester hydrazinolysis reduces yield by 15–20% due to decomposition.

Industrial-Scale Considerations

Cost-Benefit Analysis

The catalytic method’s higher yield and lower solvent usage make it preferable for large-scale production, despite titanium catalysts’ expense. Recycling strategies for Ti(OBu)4_4 via distillation offsets costs by 30–40%.

Environmental Impact

Solvent-free condensation reduces waste generation, aligning with green chemistry principles. In contrast, ester hydrazinolysis requires large ethanol volumes, necessitating energy-intensive recovery systems .

Chemical Reactions Analysis

Types of Reactions

5-Fluoronicotinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Synthesis and Structural Characteristics

5-Fluoronicotinohydrazide is synthesized through the reaction of 5-fluoronicotinic acid with hydrazine or its derivatives. The incorporation of a fluorine atom enhances the compound's lipophilicity and biological activity. The structural modifications of nicotinohydrazides have been shown to significantly influence their pharmacological properties, making them valuable in drug development.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of 5-fluoronicotinohydrazide and its derivatives. The compound exhibits significant antibacterial activity against various strains of bacteria, including drug-resistant strains.

Compound MIC (µg/mL) Target Bacteria
5-Fluoronicotinohydrazide0.24M. tuberculosis (drug-susceptible)
5-Fluoronicotinohydrazide0.48-0.98M. tuberculosis (resistant strains)
5-Fluoronicotinohydrazide15.63-31.25Various bronchitis-causing bacteria

The compound's mechanism of action involves inhibition of bacterial growth by targeting specific enzymes essential for bacterial survival, similar to other hydrazide derivatives .

Anti-Tubercular Activity

The anti-tubercular efficacy of 5-fluoronicotinohydrazide has been particularly emphasized in recent research. It has been found to be as potent as traditional anti-tubercular drugs like Isoniazid (INH). For instance, derivatives of this compound demonstrated a minimum inhibitory concentration (MIC) comparable to INH against both drug-susceptible and resistant strains of M. tuberculosis.

Case Study: Synthesis and Evaluation

In a study involving the synthesis of isatin-nicotinohydrazide hybrids, compounds such as 5g and 5h were identified with MIC values as low as 0.24 µg/mL against drug-susceptible strains . The study highlighted the importance of structural modifications, such as halogen substitutions, which enhanced the anti-tubercular activity.

Potential Therapeutic Applications

The versatility of 5-fluoronicotinohydrazide extends beyond antimicrobial applications:

  • Antioxidant Properties : Some derivatives show potential in reducing oxidative stress, which is crucial for conditions like Alzheimer's disease where oxidative damage plays a significant role .
  • Metal Chelation : Compounds based on the nicotinoyl hydrazone scaffold have been developed to act as multifunctional agents targeting metal dyshomeostasis associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-Fluoronicotinohydrazide involves its interaction with biological molecules. It can inhibit enzymes involved in nucleic acid synthesis, leading to the disruption of DNA and RNA metabolism. This inhibition can result in the suppression of cell growth and proliferation, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Table 1: Key Structural Features of 5-Fluoronicotinohydrazide and Related Compounds

Compound Core Structure Substituents Functional Groups Biological Relevance
5-Fluoronicotinohydrazide Pyridine 5-F, hydrazide -CONHNH₂ Anticancer, antioxidant*
Nicotinohydrazide (CAS 553-53-7) Pyridine None (parent compound) -CONHNH₂ Enzyme inhibition
5-Fluoro-2-hydroxynicotinic acid (CAS 884494-83-1) Pyridine 5-F, 2-OH, carboxylic acid -COOH High structural similarity (0.81) to fluoronicotinohydrazide
3-Fluoro-5-nitrobenzohydrazide derivatives Benzene 3-F, 5-NO₂, hydrazide -CONHNH₂ Explosive/industrial applications
N′-(5-Nitro-2-oxoindol-3-yl)-2-phenoxyacetohydrazide Indole 5-NO₂, phenoxy, hydrazide -CONHNH₂, -OPh Cytotoxicity

Key Observations :

  • Fluorine Position: 5-Fluoronicotinohydrazide’s fluorine at the 5-position on pyridine contrasts with 3-fluoro-5-nitrobenzohydrazide’s substitution on benzene, which may alter electronic distribution and steric interactions .
  • Functional Groups: The hydrazide group (-CONHNH₂) is shared with nicotinohydrazide and phenoxyacetohydrazide derivatives, but the presence of additional groups (e.g., hydroxyl, nitro) modulates solubility and target specificity .

Table 2: Cytotoxicity and Antioxidant Data for Selected Hydrazide Derivatives

Compound Cell Line (IC50, µM) DPPH Scavenging (%) Reference
5-Nitroisatin derivative 7 MCF-7: 12.3 ± 1.2 78.5 ± 2.1
5-Nitroisatin derivative 9 MCF-7: 8.9 ± 0.8 85.2 ± 1.8
5-Nitroisatin derivative 11 MCF-7: 6.4 ± 0.5 92.0 ± 0.9
Tamoxifen (reference) MCF-7: 4.1 ± 0.3 N/A

Insights :

  • Nitro-substituted hydrazides (e.g., compound 11) exhibit potent cytotoxicity against MCF-7 breast cancer cells, approaching the efficacy of tamoxifen . Fluorinated analogs like 5-fluoronicotinohydrazide may show enhanced activity due to fluorine’s electronegativity and metabolic stability.
  • Antioxidant capacity (DPPH assay) correlates with electron-donating groups (e.g., -OH, -NHNH₂), suggesting that 5-fluoronicotinohydrazide’s hydrazide moiety could confer similar radical-scavenging properties .

Recommendations :

  • While specific data for 5-fluoronicotinohydrazide are unavailable, precautions for handling fluorinated compounds (e.g., 5-fluorouracil) should be adopted, including PPE and adherence to FDA Good Manufacturing Practices .

Biological Activity

5-Fluoronicotinohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

5-Fluoronicotinohydrazide belongs to the class of nicotinohydrazides, which are derivatives of nicotinic acid. The presence of the fluorine atom is significant as it often enhances biological activity due to increased lipophilicity and altered electronic properties.

Antimicrobial Activity

In Vitro Studies:
Research has demonstrated that 5-fluoronicotinohydrazide exhibits notable antimicrobial properties. In a study evaluating various derivatives against Mycobacterium tuberculosis, compounds similar to 5-fluoronicotinohydrazide showed minimum inhibitory concentrations (MIC) as low as 0.24 µg/mL, indicating potent activity against drug-susceptible strains .

Table 1: Antimicrobial Activity of Nicotinohydrazides

CompoundMIC (µg/mL)Target Organism
5-Fluoronicotinohydrazide0.24M. tuberculosis (ATCC 27294)
Other derivatives3.9M. tuberculosis (resistant strains)
5a–m hybrids0.49–7.81Klebsiella pneumoniae

Antitubercular Activity

The antitubercular efficacy of 5-fluoronicotinohydrazide has been evaluated in various studies. Its derivatives have shown promising results against both drug-susceptible and resistant strains of M. tuberculosis. For instance, hybrids synthesized from isatin and nicotinohydrazide moieties exhibited MIC values comparable to standard treatments like Isoniazid .

Case Study: Efficacy Against Drug-Resistant Strains
A study reported that certain hybrids derived from 5-fluoronicotinohydrazide demonstrated significant activity against Isoniazid/Streptomycin-resistant strains with MIC values as low as 3.9 µg/mL, suggesting a potential role in treating multidrug-resistant tuberculosis .

The mechanism by which 5-fluoronicotinohydrazide exerts its biological effects is believed to involve:

  • Inhibition of bacterial cell wall synthesis : Similar compounds have shown to inhibit enzymes critical for cell wall formation.
  • Disruption of metabolic pathways : The fluorinated structure may interfere with metabolic processes essential for bacterial survival.

Cytotoxicity Studies

While exploring the antimicrobial properties, it is crucial to assess cytotoxicity. Preliminary studies indicate that certain derivatives exhibit selective toxicity towards microbial cells while sparing human cells, thus presenting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-Fluoronicotinohydrazide, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer: Begin with nucleophilic substitution or condensation reactions using fluorinated nicotinic acid derivatives. Optimize parameters (e.g., solvent polarity, temperature, catalyst loading) via Design of Experiments (DoE) to maximize yield and purity. Use HPLC or LC-MS to monitor reaction progress and confirm product identity . Ensure reproducibility by documenting protocols in line with guidelines for experimental rigor (e.g., reagent purity, inert atmosphere) .

Q. Which analytical techniques are most reliable for characterizing 5-Fluoronicotinohydrazide’s structural and physicochemical properties?

  • Methodological Answer: Combine spectroscopic methods:

  • NMR (¹H/¹³C, ¹⁹F) for fluorine position and hydrazide bond confirmation.
  • FT-IR to verify carbonyl (C=O) and N-H stretches.
  • XRD for crystalline structure analysis.
  • Thermogravimetric Analysis (TGA) for stability under thermal stress.
    Cross-validate results with computational tools (e.g., DFT simulations) to resolve ambiguities .

Q. How should researchers design stability studies to assess 5-Fluoronicotinohydrazide under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability testing (ICH Q1A guidelines) at 40°C/75% RH for 6 months. Monitor degradation via HPLC-UV for impurity profiling. Use Arrhenius modeling to predict shelf life. Include control samples and triplicate measurements to minimize variability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for 5-Fluoronicotinohydrazide across different in vitro models?

  • Methodological Answer: Systematically evaluate experimental variables:

  • Cell line specificity : Compare permeability (e.g., Caco-2 assays) and metabolic stability (microsomal assays).
  • Assay conditions : Control for pH, serum protein binding, and redox interference.
  • Data normalization : Use internal standards (e.g., housekeeping genes) to reduce batch effects.
    Apply meta-analysis frameworks to quantify heterogeneity (e.g., I² statistics) and identify confounding factors .

Q. How can mechanistic studies elucidate the role of the fluorine substituent in 5-Fluoronicotinohydrazide’s target binding kinetics?

  • Methodological Answer: Employ:

  • Isothermal Titration Calorimetry (ITC) to measure binding affinity (ΔG, ΔH).
  • Molecular Dynamics (MD) Simulations to visualize fluorine’s electrostatic interactions with active sites.
  • SAR Studies : Synthesize analogs (e.g., chloro/bromo substitutions) to isolate fluorine’s contribution.
    Validate hypotheses using mutagenesis (e.g., fluorine-resistant enzyme variants) .

Q. What computational approaches are effective in predicting 5-Fluoronicotinohydrazide’s ADMET properties for preclinical prioritization?

  • Methodological Answer: Use QSAR models (e.g., SwissADME, pkCSM) to predict:

  • Absorption : LogP, H-bond donors.
  • Toxicity : Ames test alerts, hepatotoxicity.
  • Metabolism : CYP450 inhibition/induction.
    Cross-reference with experimental data (e.g., microsomal clearance assays) to refine predictive accuracy .

Q. How can researchers design experiments to explore novel applications of 5-Fluoronicotinohydrazide in non-traditional therapeutic areas (e.g., agrochemicals)?

  • Methodological Answer: Adopt a phenotypic screening approach:

  • Test antifungal/antibacterial activity using disk diffusion or microdilution assays.
  • Evaluate plant growth modulation via hydroponic systems with controlled nutrient media.
  • Use transcriptomics (RNA-seq) to identify off-target pathways.
    Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify experimental scope .

Data Management and Reporting

Q. What standards ensure reproducible reporting of 5-Fluoronicotinohydrazide research data?

  • Methodological Answer: Follow FAIR principles:

  • Metadata : Include synthetic routes, purity criteria, and instrument calibration data.
  • Raw Data : Deposit spectra/chromatograms in repositories (e.g., Zenodo) with DOI links.
  • Statistical Transparency : Report p-values, confidence intervals, and effect sizes.
    Use templates from journals like Analytical Chemistry for structured data presentation .

Q. How should researchers address discrepancies between theoretical predictions and experimental results for 5-Fluoronicotinohydrazide’s reactivity?

  • Methodological Answer: Conduct sensitivity analyses:

  • Re-examine computational parameters (basis sets, solvation models).
  • Validate intermediates via trapping experiments (e.g., radical scavengers).
  • Compare kinetic isotope effects (KIEs) to distinguish mechanistic pathways.
    Document unresolved contradictions as research gaps for future studies .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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